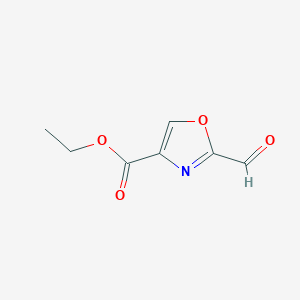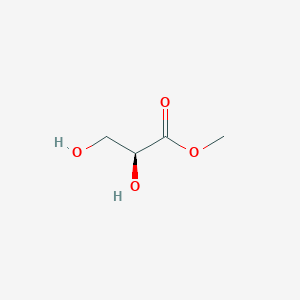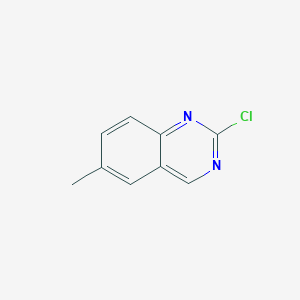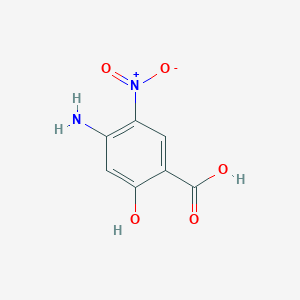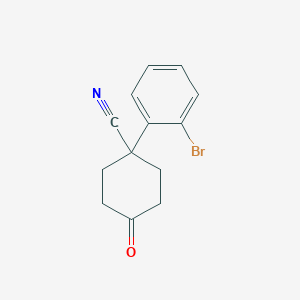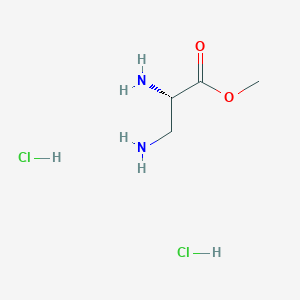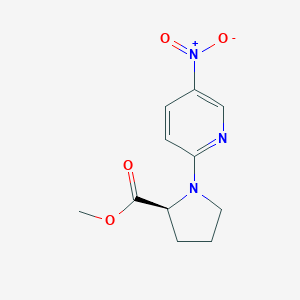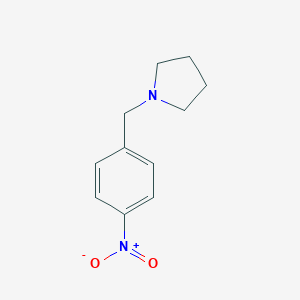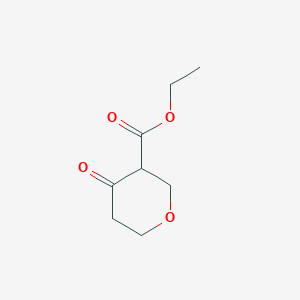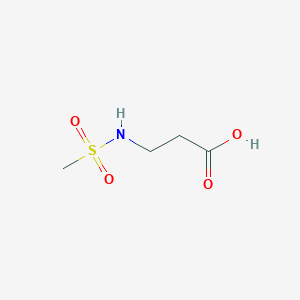
N-(甲磺酰基)-β-丙氨酸
描述
“N-(methylsulfonyl)-beta-alanine” is likely a compound that contains a beta-alanine moiety and a methylsulfonyl group . Beta-alanine is a naturally occurring beta amino acid, which is an amino acid in which the amino group is at the beta-position from the carboxylate group . The methylsulfonyl group is a sulfur-containing group that is often found in various organic compounds .
Synthesis Analysis
While specific synthesis methods for “N-(methylsulfonyl)-beta-alanine” were not found, similar compounds, such as methylsulfonyl indole-benzimidazoles, have been synthesized by substituting the positions of benzimidazole and indole groups .Molecular Structure Analysis
The molecular structure of “N-(methylsulfonyl)-beta-alanine” would likely include a beta-alanine moiety and a methylsulfonyl group . The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
Methanesulfonyl chloride, a compound containing a methylsulfonyl group, is known to be highly reactive and is used to synthesize methanesulfonates by reacting with alcohols in the presence of a non-nucleophilic base .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(methylsulfonyl)-beta-alanine” would depend on its exact molecular structure. For example, methanesulfonyl chloride, a compound containing a methylsulfonyl group, appears as a colorless or pale-yellow liquid at room temperature and has a powerful and unpleasant odor .科学研究应用
Antibacterial Activity
N-(methylsulfonyl)-beta-alanine has been found to have antibacterial activity. In a study, derivatives of this compound were synthesized and investigated for their antibacterial activity . These molecules displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
Biomaterial Applications
Sulfonated molecules, such as 3-methanesulfonamidopropanoic acid, have found applications in the field of biomaterials . The process of sulfonation enhances the properties of biomaterials . This compound has been used in the creation of hydrogels, scaffolds, and nanoparticles . It has also been found to impact cellular responses, including adhesion, proliferation, and differentiation .
Drug Delivery
The sulfonated nature of 3-methanesulfonamidopropanoic acid makes it a potential candidate for drug delivery systems . The sulfonate group can enhance the solubility of drugs, making it easier for them to be delivered to the target site .
Tissue Engineering
In the field of tissue engineering, 3-methanesulfonamidopropanoic acid can be used to create scaffolds that provide a supportive environment for the growth of new tissues . The sulfonate group can enhance the biocompatibility of these scaffolds .
Regenerative Medicine
3-methanesulfonamidopropanoic acid can also play a role in regenerative medicine . Its ability to impact cellular responses can be harnessed to promote the regeneration of damaged tissues .
Propionic Acid Production
Although not directly related to N-(methylsulfonyl)-beta-alanine, it’s worth noting that similar sulfonated compounds have been used in the production of propionic acid . This opens up potential avenues for the use of N-(methylsulfonyl)-beta-alanine in similar applications.
安全和危害
未来方向
作用机制
- Role : MSM may modulate inflammation, oxidative stress, and other processes at the subcellular level .
- Resulting Changes : By interacting with cellular components, MSM could impact cellular signaling pathways and gene expression .
- Affected Pathways : MSM has been studied for its effects on nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcriptional activity. It impedes NF-κB translocation into the nucleus and prevents degradation of the NF-κB inhibitor .
- ADME Properties :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
属性
IUPAC Name |
3-(methanesulfonamido)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4S/c1-10(8,9)5-3-2-4(6)7/h5H,2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQSOJVZBSHWEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424694 | |
| Record name | N-(methylsulfonyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(methylsulfonyl)-beta-alanine | |
CAS RN |
105611-92-5 | |
| Record name | N-(methylsulfonyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


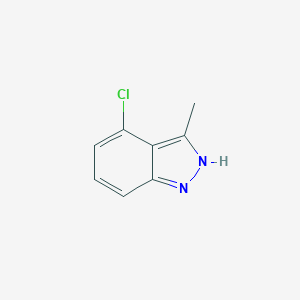
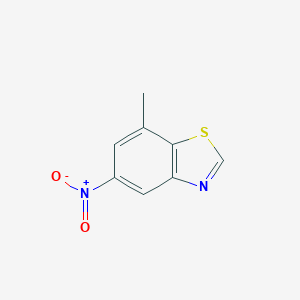
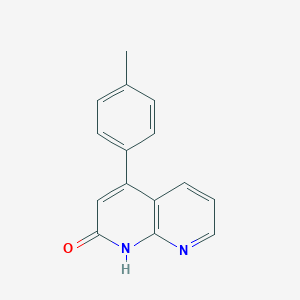
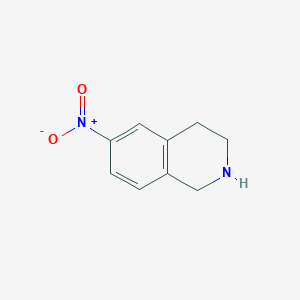
![6-(Bromomethyl)benzo[d]oxazole](/img/structure/B175791.png)
